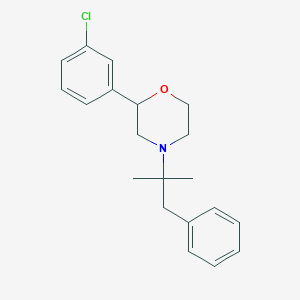

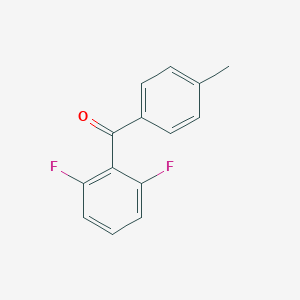

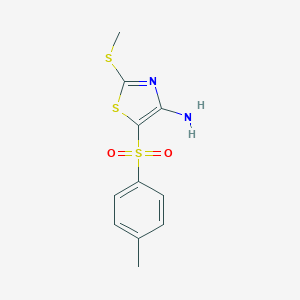

![molecular formula C14H17NO5 B039474 (2-Benzo[1,3]dioxol-5-YL-2-oxo-ethyl)-carbamic acid tert-butyl ester CAS No. 121505-99-5](/img/structure/B39474.png)

(2-Benzo[1,3]dioxol-5-YL-2-oxo-ethyl)-carbamic acid tert-butyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “(2-Benzo[1,3]dioxol-5-YL-2-oxo-ethyl)-carbamic acid tert-butyl ester” is a complex organic molecule. It contains a benzodioxol group, which is a common motif in many organic compounds with significant biological activity .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The synthesis typically involves a series of reactions, including Pd-catalyzed C-N cross-coupling . The yield of the final product can vary, but a yield of 64% has been reported for a similar compound .Molecular Structure Analysis

The molecular structure of this compound can be determined using various spectroscopic techniques. For instance, 1H NMR and 13C NMR can provide information about the hydrogen and carbon environments in the molecule . The exact structure would depend on the specific substituents on the benzodioxol ring and the nature of the carbamic acid ester group .Scientific Research Applications

Polymer Synthesis and Properties

(2-Benzo[1,3]dioxol-5-YL-2-oxo-ethyl)-carbamic acid tert-butyl ester has been studied in the context of polymer synthesis. For example, its derivative, (4-methyl-2-oxo[1,3]dioxan-5-yl)carbamic acid tert-butyl ester, was synthesized and used in anionic ring-opening polymerizations to produce corresponding polycarbonates. These polymers exhibited specific optical properties and were analyzed for their molecular structures and interactions (Sanda, Kamatani, & Endo, 2001).

Medicinal Chemistry and Drug Synthesis

In medicinal chemistry, derivatives of this compound have been synthesized for various applications. For instance, derivatives were used in diastereoselective intramolecular α-amidoalkylation reactions, contributing to the asymmetric synthesis of complex organic compounds (Garcia, Arrasate, Lete, & Sotomayor, 2006).

Crystallographic Studies

The compound has been a subject of crystallographic studies to understand its molecular structure and properties. For instance, a study on a related compound, (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester, provided insights into its crystal structure and intermolecular interactions (Kant, Singh, & Agarwal, 2015).

Photolysis and Chemical Reactions

Research has also focused on the photolysis of compounds similar to (2-Benzo[1,3]dioxol-5-YL-2-oxo-ethyl)-carbamic acid tert-butyl ester. These studies explore the primary products and reaction pathways under various conditions, contributing to a deeper understanding of photochemical processes (Schultze, 1973).

Future Directions

Future research could focus on further exploring the biological activity of this compound and related structures. This could include testing their activity against various cancer cell lines or other biological targets . Additionally, further studies could aim to optimize the synthesis of these compounds to improve yields and selectivity .

properties

IUPAC Name |

tert-butyl N-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO5/c1-14(2,3)20-13(17)15-7-10(16)9-4-5-11-12(6-9)19-8-18-11/h4-6H,7-8H2,1-3H3,(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMXPHRZZWQTPJO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(=O)C1=CC2=C(C=C1)OCO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20587580 |

Source

|

| Record name | tert-Butyl [2-(2H-1,3-benzodioxol-5-yl)-2-oxoethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20587580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Benzo[1,3]dioxol-5-YL-2-oxo-ethyl)-carbamic acid tert-butyl ester | |

CAS RN |

121505-99-5 |

Source

|

| Record name | tert-Butyl [2-(2H-1,3-benzodioxol-5-yl)-2-oxoethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20587580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

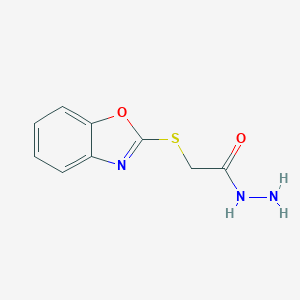

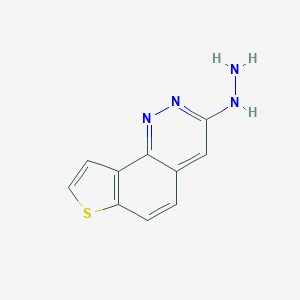

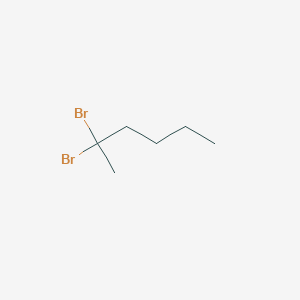

![[(4-Oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetic acid](/img/structure/B39412.png)

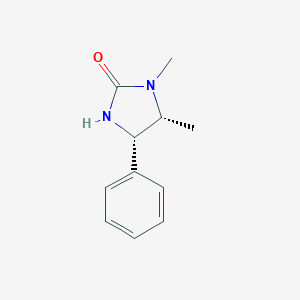

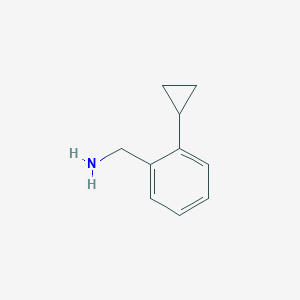

![(1R,4S,4aR,8aR)-1,6-dimethyl-4-[(2R)-6-methylhept-5-en-2-yl]-3,4,4a,7,8,8a-hexahydro-2H-naphthalen-1-ol](/img/structure/B39419.png)